![molecular formula C23H15ClN2O2S B2724906 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide CAS No. 312605-68-8](/img/structure/B2724906.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a chemical compound with the molecular formula C23H16N2O2S . It is a complex organic molecule that is part of the benzamide family .
Molecular Structure Analysis
The molecular structure of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is complex, with a benzoyl group, a phenyl group, a thiazol group, and a benzamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has a molecular weight of 384.45034 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. Studies involving the synthesis and characterization of bis-pyrazolyl-thiazoles and benzamide derivatives have shown significant anticancer activities against various cancer cell lines, such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These compounds have been evaluated for their ability to inhibit cancer cell growth, with some derivatives showing higher activity than reference drugs in specific tests (Gomha, Edrees, & Altalbawy, 2016; Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Another area of application for these derivatives is in combating microbial infections. Research into thiazole and pyrazole derivatives linked to benzo[1,3]dioxole moieties has highlighted their antimicrobial and anti-proliferative activities. These compounds have shown interesting biological properties as antimicrobial agents, with some synthesized compounds displaying significant minimum inhibitory concentration (MIC) values against various microbial strains, indicating their potential as antimicrobial agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antioxidant Properties
The antioxidant properties of thiazole derivatives have also been a focus of study. New pyrimidine derivatives, incorporating thiazole moieties, were synthesized and evaluated for their antioxidant capabilities. These studies involved in vitro assays to measure total antioxidant capacities, where some compounds demonstrated notable activity in scavenging free radicals, comparing favorably with standard antioxidants (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXIDDNMMZVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
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